6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
The compound 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a purine derivative featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a 2-fluorobenzenesulfonyl group at the 5-position. The fluorine atom on the benzenesulfonyl group may enhance metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
6-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-23-11-22-16-17(23)20-10-21-18(16)24-6-12-8-25(9-13(12)7-24)28(26,27)15-5-3-2-4-14(15)19/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLWARSUNJUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine typically involves a series of intricate steps:
Formation of Octahydropyrrolo[3,4-c]pyrrol-2-yl Core: : This may involve cyclization reactions under controlled conditions.
Fluorobenzenesulfonyl Addition: : Introduced through sulfonylation reactions using fluorobenzenesulfonyl chloride.
Attachment of Purine Moiety: : Involves coupling reactions, ensuring the correct positioning of the purine ring.
Methylation: : Achieved via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent quality and scalability. Optimizing reaction times, temperatures, and solvent use is crucial for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives.
Reduction: : Under suitable conditions, it can be reduced, affecting its pharmacokinetic properties.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic ring or the purine moiety.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Utilizing halides or sulfonates for electrophilic substitution, and bases for nucleophilic substitution.
Major Products
Oxidized analogs
Reduced forms with modified biological activity
Substituted derivatives that may have enhanced or diminished properties
Scientific Research Applications
Chemistry
Biology
Serves as a molecular probe in biological studies, helping understand cellular processes and mechanisms.
Medicine
Investigated for its potential therapeutic effects, possibly acting as an inhibitor for specific enzymes or receptors.
Industry
Applied in materials science for creating novel materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Mechanism of Action
Molecular Targets
The compound interacts with specific molecular targets, potentially including enzymes, receptors, or nucleic acids, altering their activity and function.
Pathways Involved
In biochemical pathways, it might inhibit or activate particular enzymes, leading to downstream effects that can be therapeutic or indicative of certain biological processes.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in the substituents attached to the octahydropyrrolo[3,4-c]pyrrole core. Two key analogs are discussed below, with their molecular and functional distinctions summarized in Table 1.
Structural and Physicochemical Differences
Analog 1 : 6-[5-(2-Methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (BI99808; CAS 2640949-45-5)
- Substituent : 2-Methoxy-4-methylbenzenesulfonyl
- Molecular Formula : C₂₀H₂₄N₆O₃S
- Molecular Weight : 428.508 g/mol
- Key Features : The methoxy and methyl groups increase steric bulk and lipophilicity compared to the fluorine substituent in the parent compound. This may reduce solubility but enhance membrane permeability .
Analog 2 : 6-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (BJ51322; CAS 2549043-37-8)
- Substituent : 5-Bromopyridine-3-carbonyl
- Molecular Formula : C₁₈H₁₈BrN₇O
- Molecular Weight : 428.2858 g/mol
- The pyridine carbonyl group replaces the sulfonyl moiety, altering electronic properties and hydrogen-bonding capacity .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Pharmacological Implications
- Fluorine vs. Methoxy/Methyl : The fluorine atom in the parent compound likely improves metabolic stability and target binding through electronegative effects, whereas the methoxy/methyl groups in BI99808 may favor hydrophobic interactions but reduce aqueous solubility.
- Sulfonyl vs. In contrast, the carbonyl group in BJ51322 may engage in different hydrogen-bonding patterns or π-π stacking with aromatic residues.
- Bromine in BJ51322 : Bromine’s polarizability could facilitate halogen bonding with electron-rich regions of target proteins, a feature absent in the fluorine- or methoxy-substituted analogs.
Biological Activity
6-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound with significant biological activity. Its unique structure, which includes a purine base and an octahydropyrrole ring, facilitates diverse interactions at the molecular level, making it a candidate for various therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications.
Molecular Characteristics
- Molecular Formula : C17H22N8O2S
- Molecular Weight : 402.5 g/mol
- Purity : Typically around 95%
Key Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which is crucial for regulating various physiological processes.
- Receptor Binding : It has shown potential in binding to receptors associated with diseases such as cancer and neurodegenerative disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of metastasis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound significantly improved cognitive function and reduced markers of inflammation in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
